molecular formula C17H11F3N2OS B2557317 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-24-5

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2557317
CAS No.: 303998-24-5
M. Wt: 348.34
InChI Key: UWKQXUMWIHAVOQ-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the phenyl and trifluoromethyl groups in 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide makes it unique in terms of its enhanced stability, reactivity, and biological activity compared to similar compounds .

Properties

IUPAC Name

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)12-6-8-13(9-7-12)21-15(23)14-10-24-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKQXUMWIHAVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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